クロロチオギ酸メチル

概要

説明

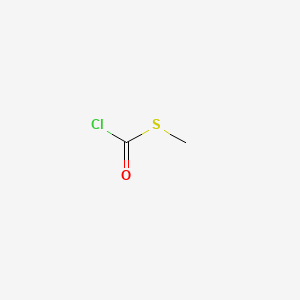

S-Methyl chlorothioformate is a chemical compound with the molecular formula C2H3ClOS . It is also known by its IUPAC name chloro (methylsulfanyl)methanone .

Synthesis Analysis

The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation .Molecular Structure Analysis

The molecular structure of S-Methyl chlorothioformate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 7 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis

A stepwise S N 1 (D N + A N) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols . In twelve of the more nucleophilic pure alcohols and aqueous solutions, the sensitivities obtained for solvent nucleophilicity (l) and solvent ionizing power (m) are similar to those found in acyl chlorides where an association-dissociation (A N + D N) mechanism is believed to be operative .科学的研究の応用

チオエステル合成: これはカルボン酸と反応してチオエステルを生成します。 これらの化合物は、ペプチド合成や創薬を含むさまざまな合成経路における重要な中間体です .

クロロチオギ酸化学: クロロチオギ酸メチルは、クロロチオギ酸化学に関与し、チオエステルや他の硫黄含有化合物の生成につながります。 研究者はこれらの反応を使用して有機分子を修飾し、新しい構造を作成します .

香料および香料産業

クロロチオギ酸メチルは、特徴的なフレーバーと香りの生成に貢献しています。その反応性により、芳香族化合物に硫黄含有部分を導入することができます。 フレーバー化学者は、それを用いて食品の官能特性を向上させます .

加水分解研究とメカニズム的洞察

研究者は、クロロチオギ酸メチルの加水分解(溶媒中での加水分解)を調査して、反応機構に関する洞察を得ています。特に:

- 溶媒効果:加水分解の特定の速度は、さまざまな溶媒で分析されてきました。拡張されたグンワルト-ワインスタイン方程式は、フッ素化アルコールを含むイオン化溶媒において段階的なSN1機構を示唆しています。 感受性値は、求核的溶媒和とイオン化能力に関する情報を提供します .

化学的安全および取り扱い

クロロチオギ酸メチルは、刺激臭のある無色から黄色がかった液体です。 この化合物を扱う研究者は、水存在下での加水分解を認識する必要があります .

コンビナトリアルライブラリと創薬

「ワンポット」合成法は、クロロチオギ酸メチルとカルボン酸を反応させてS-メチルチオエステルを生成することを含みます。 これらのチオエステルは、創薬に使用されるコンビナトリアルライブラリのための貴重な構成要素です .

作用機序

Target of Action

Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.

Mode of Action

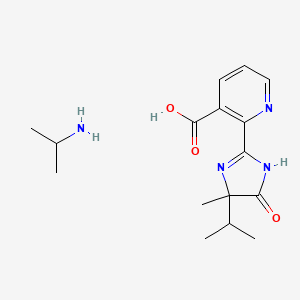

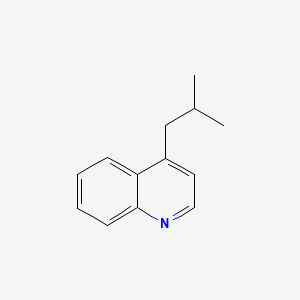

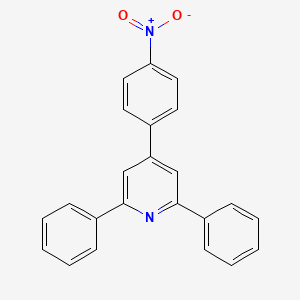

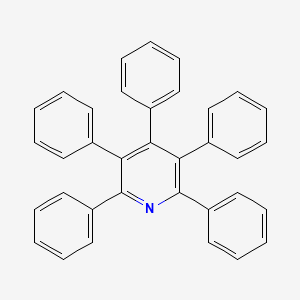

Methyl chlorothiolformate interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .

Result of Action

The result of Methyl chlorothiolformate’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of Methyl chlorothiolformate can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.

Safety and Hazards

While specific safety and hazard information for S-Methyl chlorothioformate was not found, it’s important to note that similar compounds, such as S-Ethyl chlorothioformate, have been classified as Acute Tox. 1 Inhalation - Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B - STOT SE 3 . Always handle chemical compounds with appropriate safety measures.

将来の方向性

The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation . This research could pave the way for further studies on the solvolysis rates of similar compounds in different solvents, contributing to our understanding of their chemical behavior.

特性

IUPAC Name |

S-methyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSUCTSXOROPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939744 | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18369-83-0, 2812-72-8 | |

| Record name | Methyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chlorothio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

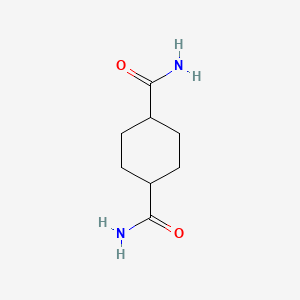

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate](/img/structure/B1633923.png)